

# Application Notes and Protocols for Cell Viability Assays with BMS-986115

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## Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTT and MTS cell viability assays for evaluating the efficacy of **BMS-986115**, a potent pan-Notch inhibitor. Detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are included to facilitate research and development.

## Introduction to BMS-986115

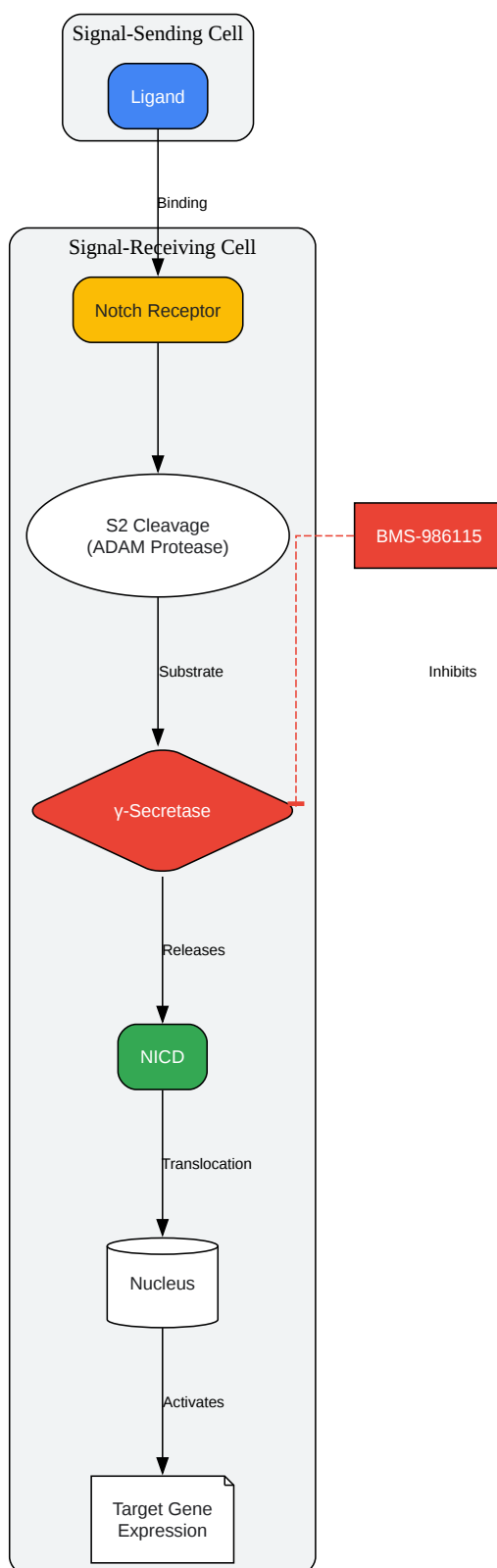
**BMS-986115** is an orally bioavailable small molecule that functions as a pan-Notch inhibitor by targeting gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in the progression of various cancers. **BMS-986115** inhibits the gamma-secretase-mediated cleavage of all four Notch receptors, preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1][3] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in tumors where Notch signaling is overactive.[1]

Preclinical studies have demonstrated the anti-tumor activity of **BMS-986115** in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, non-small cell lung cancer (NSCLC), and pancreatic carcinoma.[3]

## Core Mechanism of Action: Notch Signaling Inhibition

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the  $\gamma$ -secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes that regulate cell fate.

**BMS-986115**, as a gamma-secretase inhibitor, directly blocks this final proteolytic step, thereby preventing the activation of the Notch signaling pathway.



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### **BMS-986115 Mechanism of Action**

## Data Presentation: Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following table provides a template for presenting cell viability data from MTT or MTS assays with **BMS-986115** across various cancer cell lines.

Note: Published in vitro cell viability data (IC50 values from MTT/MTS assays) for **BMS-986115** is limited. The following data is presented for illustrative purposes to guide data presentation.

Cell Line	Cancer Type	Assay Type	Incubation Time (hours)	IC50 (nM)
CUTLL1	T-Cell Acute Lymphoblastic Leukemia	MTT	72	Hypothetical Value: 15
HCC1954	Breast Cancer	MTS	72	Hypothetical Value: 50
NCI-H460	Non-Small Cell Lung Cancer	MTT	72	Hypothetical Value: 120
PANC-1	Pancreatic Carcinoma	MTS	72	Hypothetical Value: 85

## Experimental Protocols

Detailed protocols for performing MTT and MTS assays to determine the effect of **BMS-986115** on cell viability are provided below.

### MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

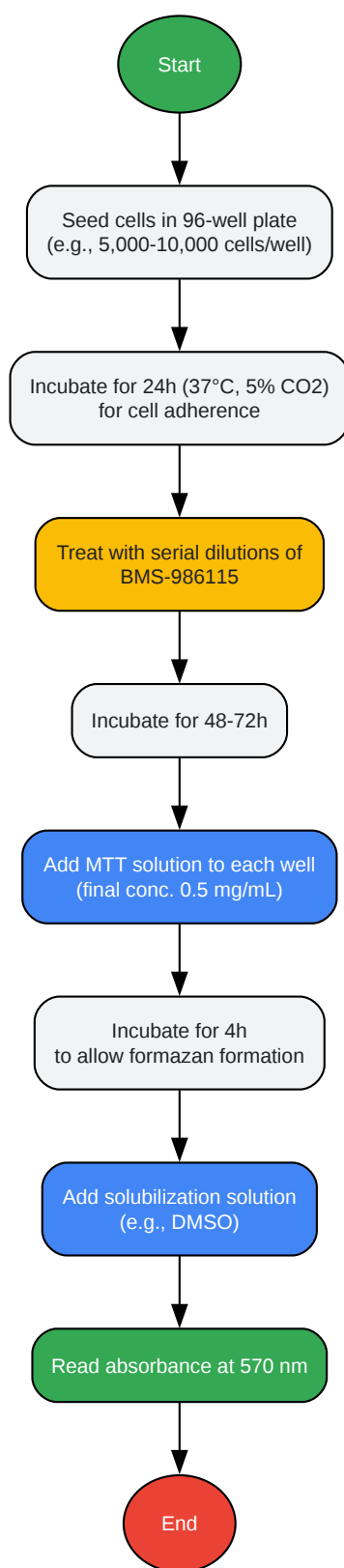
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

- **BMS-986115**

- Selected cancer cell lines
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Phosphate Buffered Saline (PBS)
- Multi-channel pipette
- Microplate reader

Workflow Diagram:



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### MTT Assay Workflow

#### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Drug Preparation:** Prepare a stock solution of **BMS-986115** in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
- **Treatment:** Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of **BMS-986115**. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- **MTT Addition:** Add 10 µL of the 5 mg/mL MTT solution to each well.
- **Formazan Formation:** Incubate the plate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a more recent, "one-step" colorimetric assay where the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.

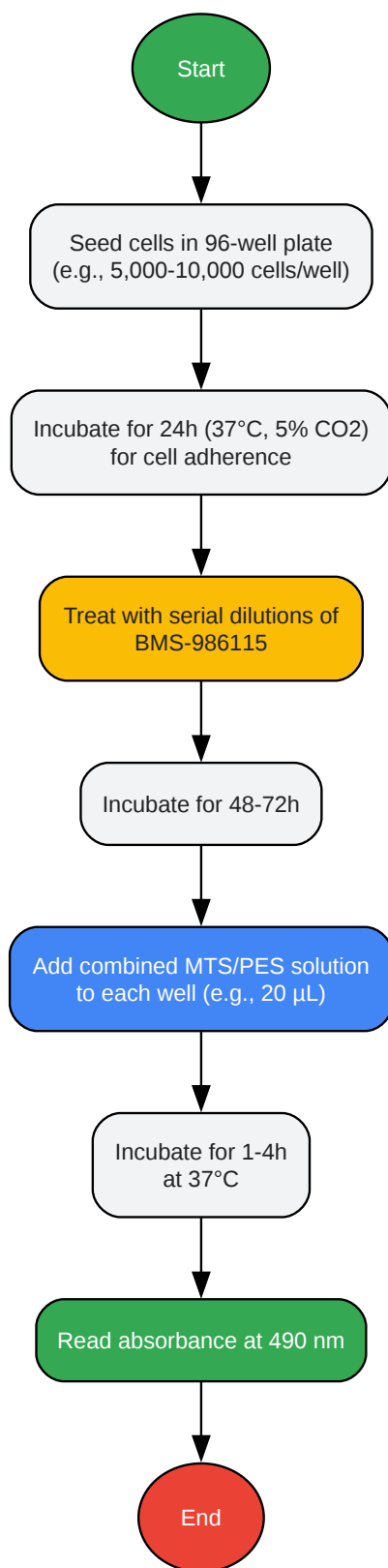
#### Materials:

- **BMS-986115**

- Selected cancer cell lines
- Complete cell culture medium (phenol red-free medium is recommended)
- 96-well flat-bottom plates
- Combined MTS/PES solution (commercially available)
- Multi-channel pipette
- Microplate reader

Workflow Diagram:





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### MTS Assay Workflow

#### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at an optimal density in 100  $\mu$ L of medium and incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Drug Preparation:** Prepare a stock solution of **BMS-986115** in DMSO and create serial dilutions in culture medium.
- **Treatment:** Add the medium containing the various concentrations of **BMS-986115** to the wells. Include appropriate controls.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- **MTS Addition:** Add 20  $\mu$ L of the combined MTS/PES solution directly to each well.
- **Color Development:** Incubate the plate for 1-4 hours at 37°C.
- **Absorbance Reading:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control and determine the IC<sub>50</sub> value from the dose-response curve.

## Conclusion

The MTT and MTS assays are robust and reliable methods for assessing the cytotoxic effects of **BMS-986115** on cancer cell lines. By understanding the mechanism of action of **BMS-986115** and adhering to these detailed protocols, researchers can generate high-quality, reproducible data to advance the understanding of this promising anti-cancer agent.

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